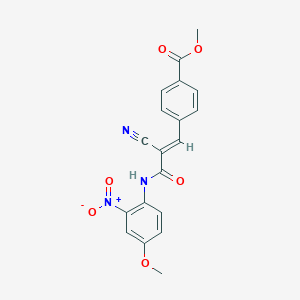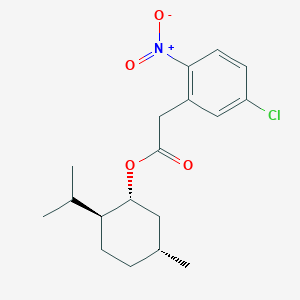
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as Adapromine, is a chemical compound with potential applications in scientific research. It belongs to the class of adamantane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to have a range of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Mechanism of Action
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione acts as an irreversible inhibitor of MAO enzymes, binding covalently to the active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition. This compound has been shown to be selective for MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, particularly in the field of neuroscience. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a range of effects on behavior and cognition. This compound has been found to enhance learning and memory in animal models, as well as improve motor function and reduce symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in behavior and cognition. Another advantage is its relatively simple synthesis method and high yields. However, one limitation is its irreversible inhibition of MAO enzymes, which can make it difficult to control the duration and extent of its effects. Another limitation is its potential toxicity, particularly at high doses.
Future Directions
There are several future directions for research on 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione. One area of interest is its potential use in the treatment of Parkinson's disease, where it has been shown to improve motor function and reduce symptoms. Another area of interest is its potential use in the treatment of depression, where it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound could be used as a tool for studying the role of dopamine in addiction and reward processing. Finally, further research is needed to explore the potential toxicity of this compound and to optimize its synthesis and dosing for scientific research purposes.
Synthesis Methods
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione can be synthesized through the reaction of 1-aminoadamantane with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with maleic anhydride to produce this compound. The synthesis method is relatively simple and has been optimized for high yields.
properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C19H20N2O2S/c22-16-17(23)21(18(24)20(16)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2 |
InChI Key |
GVIHDHCLWDSPAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chloro-5-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B307077.png)
![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B307081.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![[4-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307087.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)
![4-[5-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)-2-furyl]benzoic acid](/img/structure/B307089.png)

![2-cyano-N-{2-nitro-4-methoxyphenyl}-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B307092.png)


![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307097.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)
![2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)